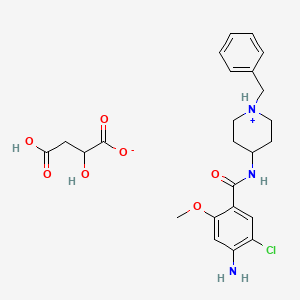

Clebopride malate

描述

属性

CAS 编号 |

57645-91-7 |

|---|---|

分子式 |

C24H30ClN3O7 |

分子量 |

508.0 g/mol |

IUPAC 名称 |

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C20H24ClN3O2.C4H6O5/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-2(4(8)9)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9) |

InChI 键 |

NYNKCGWJPNZJMI-UHFFFAOYSA-N |

手性 SMILES |

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O |

规范 SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O |

其他CAS编号 |

57645-91-7 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Clebopride Malate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with established efficacy as a gastroprokinetic and antiemetic agent. Its therapeutic effects are derived from a dual mechanism of action, functioning as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at the serotonin (B10506) 5-HT4 receptor. This guide provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the pharmacological profile of clebopride. Quantitative data on receptor binding affinities and functional potencies are presented to provide a clear comparative analysis of its activity at various receptor subtypes.

Core Mechanism of Action: A Dual-Pronged Approach

Clebopride's pharmacological activity is primarily attributed to its interaction with two key receptor systems involved in the regulation of gastrointestinal motility and the emetic reflex:

-

Dopamine D2 Receptor Antagonism: Clebopride exhibits a high affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2][3] In the gastrointestinal tract, dopamine typically exerts an inhibitory effect on motility by suppressing acetylcholine (B1216132) release from myenteric motor neurons. By blocking these D2 receptors, clebopride disinhibits cholinergic pathways, leading to increased acetylcholine release and enhanced smooth muscle contraction, thereby promoting gastric emptying and intestinal transit.[4] Its antiemetic properties are largely due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a critical area for detecting emetic stimuli.[4]

-

Serotonin 5-HT4 Receptor Partial Agonism: In addition to its antidopaminergic effects, clebopride functions as a partial agonist at serotonin 5-HT4 receptors.[4][5] These receptors are predominantly expressed on presynaptic terminals of cholinergic neurons in the enteric nervous system. Activation of 5-HT4 receptors stimulates the release of acetylcholine, further contributing to the prokinetic effects of the drug.[4] As a partial agonist, clebopride elicits a submaximal response compared to a full agonist, a characteristic that can contribute to a favorable therapeutic window.

Quantitative Receptor Pharmacology

The affinity of clebopride for its primary targets and other receptors has been quantified through various in vitro studies. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction.

| Receptor Subtype | Reported K | Reference(s) |

| Dopamine D2 | 1.5 | [3] |

| 3.5 | [1][2] | |

| α2-Adrenergic | 780 | [1][2] |

| Serotonin 5-HT2 | Lower affinity (specific K | [6] |

| Serotonin 5-HT4 | Partial Agonist (specific K | [4][5][7] |

Note: Variations in Ki values can arise from different experimental conditions, such as tissue source and radioligand used.

An in vitro study on guinea pig stomach strips demonstrated that clebopride inhibits electrically stimulated contractions with an IC50 value of 0.43 μM.[1][2]

Signaling Pathways

The dual mechanism of clebopride involves two distinct G-protein coupled receptor (GPCR) signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gαi/o).[8] Antagonism by clebopride blocks the downstream effects of dopamine binding, which include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By preventing this inhibitory signal, clebopride effectively promotes neuronal excitability and acetylcholine release.

Serotonin 5-HT4 Receptor Signaling

Conversely, 5-HT4 receptors are coupled to stimulatory G-proteins (Gαs).[9] As a partial agonist, clebopride binds to and activates these receptors, stimulating adenylyl cyclase. This leads to an increase in intracellular cAMP levels, activation of Protein Kinase A (PKA), and ultimately enhanced acetylcholine release from enteric neurons.

Experimental Protocols

The characterization of clebopride's mechanism of action relies on established in vitro pharmacological assays.

Dopamine D2 Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound (clebopride) for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the affinity of clebopride for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing recombinant human D2 receptors or from tissue homogenates rich in D2 receptors (e.g., bovine or canine brain striatum).[3]

-

Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-spiperone.

-

Test Compound: Clebopride malate.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., unlabeled spiperone (B1681076) or haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl₂ and NaCl.

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or near its K

dvalue), and varying concentrations of clebopride. -

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. The IC

50(the concentration of clebopride that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

5-HT4 Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of clebopride to stimulate the production of cyclic AMP (cAMP) in cells expressing 5-HT4 receptors, thus determining its functional activity (EC50 and intrinsic activity).

Objective: To characterize the partial agonist activity of clebopride at the 5-HT4 receptor.

Materials:

-

Cell Line: A stable cell line expressing recombinant human 5-HT4 receptors (e.g., CHO or HEK293 cells).

-

Test Compound: this compound.

-

Full Agonist Control: A known full 5-HT4 agonist (e.g., serotonin or a synthetic agonist like prucalopride).

-

Antagonist Control: A known 5-HT4 antagonist to confirm receptor-specific effects.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

Methodology:

-

Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate density.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere.

-

Compound Addition: Pre-incubate the cells with a PDE inhibitor. Then, add varying concentrations of clebopride or the full agonist control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC

50(the concentration of agonist that produces 50% of its maximal effect) and the Emax(the maximum effect) for both clebopride and the full agonist. The intrinsic activity of clebopride is calculated as the ratio of its Emaxto the Emaxof the full agonist.

Conclusion

The mechanism of action of this compound is well-defined, stemming from its synergistic actions as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist. This dual pharmacology effectively enhances gastrointestinal motility and suppresses emesis. The high affinity for the D2 receptor underscores its potent antidopaminergic effects, while its partial agonism at the 5-HT4 receptor provides an additional prokinetic drive. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued study and development of compounds targeting these key regulatory pathways in gastrointestinal function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Clebopride Malate: A Technical Guide to its Dopamine D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163), a substituted benzamide, is a dopamine (B1211576) antagonist with prokinetic and antiemetic properties, primarily utilized in the management of functional gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its interaction with the dopamine D2 receptor. This technical guide provides a comprehensive overview of the binding affinity of clebopride malate (B86768) for the dopamine D2 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of clebopride for the dopamine D2 receptor has been quantified in several studies, demonstrating its high potency. The data from key studies are summarized in the table below for comparative analysis.

| Affinity Metric | Value (nM) | Radioligand | Tissue/Cell Type | Reference |

| Ki | 3.5 | Not specified | Bovine brain membranes | Takeda K, et al. (1991)[4][5][6] |

| Kd | 1.5 | [3H]spiperone | Canine brain striatum | Niznik HB, et al. (1985)[7][8] |

| Ki | ~2 | Not specified | Not specified (review) | Tonini M, et al. (2004) cited in Kaar et al. (2022)[9] |

Ki : Inhibition constant; the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Kd : Equilibrium dissociation constant; the concentration of a ligand at which half of the receptors are occupied at equilibrium.

Experimental Protocols

The determination of clebopride's binding affinity for the dopamine D2 receptor is typically achieved through radioligand binding assays. Below are detailed methodologies adapted from the cited literature.

Radioligand Binding Assay for Kd Determination (adapted from Niznik HB, et al., 1985)

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) of a radioligand to the D2 receptor, which can then be used in competition assays to determine the Ki of clebopride.

1. Membrane Preparation (Canine Brain Striatum):

-

Canine brain striata are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or Lowry assay).

2. Saturation Binding Assay:

-

A series of tubes are prepared, each containing a constant amount of membrane preparation.

-

Increasing concentrations of the radioligand (e.g., [3H]spiperone) are added to the tubes.

-

A parallel set of tubes is prepared with the addition of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone) to determine non-specific binding.

-

The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The specific binding data is then plotted against the radioligand concentration.

-

The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the saturation curve, typically using a one-site binding model.

Radioligand Competition Assay for Ki Determination (adapted from Takeda K, et al., 1991)

This protocol describes a competition binding experiment to determine the inhibition constant (Ki) of clebopride.

1. Assay Setup:

-

Assay tubes are prepared containing the membrane preparation (e.g., bovine brain membranes), a fixed concentration of the radioligand (typically at or below its Kd value), and the assay buffer.

-

Increasing concentrations of unlabeled clebopride are added to the tubes.

-

Control tubes for total binding (no competing ligand) and non-specific binding (a high concentration of a standard D2 antagonist) are included.

2. Incubation and Filtration:

-

The tubes are incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration, and the filters are washed as described in the saturation assay protocol.

3. Data Analysis:

-

The radioactivity on the filters is counted.

-

The percentage of specific binding of the radioligand is plotted against the logarithm of the clebopride concentration.

-

The IC50 value (the concentration of clebopride that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Clebopride - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurotransmitters dopamine serotonin: Topics by Science.gov [science.gov]

- 9. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

Clebopride Malate: An In-Depth Examination of its 5-HT4 Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) malate (B86768), a substituted benzamide, is a gastroprokinetic and antiemetic agent utilized in the management of functional gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is attributed to a dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism at the serotonin (B10506) 5-HT4 receptor.[1] This technical guide provides a comprehensive overview of the 5-HT4 receptor partial agonist activity of clebopride, focusing on available data, experimental methodologies, and the underlying signaling pathways.

Core Concepts: 5-HT4 Receptor Activation

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, as well as in the central nervous system and cardiac tissue.[4] Activation of this receptor by an agonist initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response. In the context of the gastrointestinal system, this signaling pathway ultimately enhances acetylcholine (B1216132) release from enteric neurons, promoting smooth muscle contraction and increasing gastrointestinal motility.[1]

Data Presentation: Pharmacological Profile of Clebopride

The following tables summarize the available quantitative and qualitative data for clebopride's interaction with the 5-HT4 receptor and, for context, its primary target, the D2 receptor.

Table 1: Clebopride Binding Affinity

| Receptor | Ligand | Ki (nM) | Tissue/System | Reference |

| 5-HT4 | Clebopride | Not Reported | - | - |

| D2 | Clebopride | ~2 | Bovine Brain Membrane | [5] |

Note: While multiple sources confirm clebopride binds to the 5-HT4 receptor, a specific Ki value from competitive radioligand binding assays is not detailed in the reviewed literature.

Table 2: Clebopride Functional Activity

| Receptor | Assay Type | Parameter | Value/Observation | Tissue/System | Reference |

| 5-HT4 | cAMP Accumulation | EC50 | Not Reported | - | - |

| 5-HT4 | Force of Contraction | Agonist Effect | Increased force of contraction in the presence of a phosphodiesterase inhibitor. | Human Atrial Preparations | [4][6] |

| 5-HT4 | Force of Contraction | Antagonist Effect | Diminished the positive inotropic effect of serotonin. | Human Atrial Preparations | [4][6] |

Note: The dual agonist and antagonist effects observed in functional assays are characteristic of a partial agonist. The magnitude of the agonist effect is typically less than that of a full agonist like serotonin.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a representative experimental workflow for studying clebopride's activity at the 5-HT4 receptor.

Experimental Protocols

The following is a detailed description of a representative experimental protocol adapted from studies investigating the effects of clebopride on isolated human atrial preparations, which robustly demonstrates its partial agonist activity.[4][6]

Objective: To characterize the agonist and antagonist properties of clebopride at the 5-HT4 receptor by measuring its effect on the force of contraction in isolated, electrically stimulated human atrial tissue.

Materials:

-

Human atrial preparations (HAP) obtained during open-heart surgery.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 and 5% CO2, maintained at 37°C.

-

Force transducer and recording system.

-

Electrical stimulator.

-

Clebopride malate.

-

Serotonin (as a full 5-HT4 agonist).

-

Cilostamide (phosphodiesterase III inhibitor).

-

GR125487 (selective 5-HT4 receptor antagonist).

Procedure:

-

Tissue Preparation:

-

Dissect human atrial tissue into small, thin trabeculae.

-

Mount the tissue strips vertically in an organ bath containing the physiological salt solution.

-

Connect one end of the tissue to a force transducer to measure isometric contraction.

-

Acclimatize the tissue under a resting preload for a defined period.

-

-

Stimulation:

-

Electrically stimulate the tissue preparations at a constant frequency (e.g., 1 Hz) with a defined voltage.

-

-

Assessment of Agonist Activity:

-

After a stable baseline of contractile force is established, administer a phosphodiesterase III inhibitor, such as cilostamide, to the organ bath. This step is crucial as it prevents the degradation of cAMP, thereby amplifying the signal generated by 5-HT4 receptor activation, which can be modest for partial agonists.

-

Once the effect of the phosphodiesterase inhibitor has stabilized, add clebopride to the organ bath in a cumulative, concentration-dependent manner.

-

Record the force of contraction at each concentration of clebopride until a plateau is reached. An increase in the force of contraction in the presence of clebopride indicates agonist activity.

-

-

Assessment of Antagonist Activity (Demonstrating Partial Agonism):

-

In a separate set of experiments, after establishing a baseline, induce a sustained increase in the force of contraction by administering a concentration of the full agonist, serotonin (e.g., 1 µM).

-

Once the serotonin-induced contraction has stabilized, add a high concentration of clebopride (e.g., 10 µM) to the organ bath.

-

A decrease in the serotonin-induced force of contraction upon the addition of clebopride demonstrates that clebopride can displace the full agonist and elicit a lower level of receptor activation, a hallmark of partial agonism.

-

-

Confirmation of 5-HT4 Receptor Mediation:

-

To confirm that the observed effects of clebopride are mediated by the 5-HT4 receptor, the experiments can be repeated in the presence of a selective 5-HT4 receptor antagonist, such as GR125487. The antagonist is expected to attenuate or abolish the positive inotropic effects of clebopride.

-

Data Analysis:

-

Express the changes in the force of contraction as a percentage of the baseline or in absolute units (e.g., milliNewtons).

-

Plot concentration-response curves for clebopride to visualize its agonist effect.

Conclusion

This compound exhibits a complex pharmacological profile, acting as a potent dopamine D2 receptor antagonist and a partial agonist at the 5-HT4 receptor. While specific quantitative measures of its binding affinity and potency at the 5-HT4 receptor are not well-documented in the available literature, functional studies in physiological systems, such as human cardiac tissue, clearly demonstrate its ability to both weakly activate the receptor and antagonize the effects of a full agonist. This partial agonism at the 5-HT4 receptor is a key contributor to its prokinetic effects in the gastrointestinal tract. Further research employing radioligand binding and cAMP accumulation assays with clebopride would be invaluable to fully quantify its interaction with the 5-HT4 receptor and to further elucidate its therapeutic potential and safety profile.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clebopride - Wikipedia [en.wikipedia.org]

- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Prokinetic Effects of Clebopride Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with established prokinetic and antiemetic properties. Its therapeutic efficacy in functional gastrointestinal disorders stems from a dual pharmacological mechanism: antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors. This guide provides an in-depth overview of the in vitro models and experimental protocols used to characterize the prokinetic effects of clebopride malate, presenting key quantitative data and outlining the underlying signaling pathways.

Core Mechanism of Action

Clebopride's prokinetic activity is primarily mediated through the modulation of neurotransmitter release in the enteric nervous system. By blocking inhibitory dopamine D2 receptors on cholinergic neurons, it disinhibits acetylcholine (B1216132) release. Furthermore, its partial agonist activity at 5-HT4 receptors, which are positively coupled to adenylyl cyclase, enhances acetylcholine release. The synergistic effect of these actions leads to increased smooth muscle contraction and enhanced gastrointestinal motility.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

| Parameter | Receptor/Tissue | Value | Reference |

| Ki | Dopamine D2 (Bovine Brain Membranes) | 3.5 nM | [1] |

| Ki | α2 Adrenergic (Bovine Brain Membranes) | 780 nM | [1] |

| IC50 | ETS-induced Gastric Strip Contraction | 0.43 µM | [1] |

Table 1: Receptor Binding Affinity and Functional Antagonism of Clebopride.

| Receptor | Action | Effect on GI Motility |

| Dopamine D2 | Antagonist | Increases acetylcholine release, promoting contractility |

| Serotonin 5-HT4 | Partial Agonist | Enhances acetylcholine release, promoting contractility |

Table 2: Receptor Activity Profile of Clebopride.

Experimental Protocols

Isolated Guinea Pig Ileum Motility Assay (Trendelenburg Method)

This ex vivo method assesses the direct effects of a compound on intestinal peristalsis.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and flushed with Tyrode's solution.[2][3][4]

-

Apparatus Setup: The ileal segment is mounted in a Trendelenburg apparatus, which consists of an organ bath filled with Tyrode's solution, maintained at 37°C, and aerated with 95% O2/5% CO2.[5][6]

-

Peristaltic Reflex Induction: The peristaltic reflex is induced by increasing the intraluminal pressure by elevating a fluid-filled reservoir connected to the oral end of the ileum.[5][6]

-

Measurement: Contractions of the longitudinal and circular muscle layers are recorded using isotonic transducers.

-

Drug Application: this compound is added to the organ bath in increasing concentrations, and the effects on the frequency and amplitude of peristaltic contractions are measured.

Composition of Tyrode's Solution (g/L): [1][7][8][9][10]

| Component | Concentration (g/L) | Molar Concentration (mM) |

| NaCl | 8.0 | 137 |

| KCl | 0.2 | 2.7 |

| CaCl2 | 0.2 | 1.8 |

| MgCl2 | 0.1 | 0.49 |

| NaHCO3 | 1.0 | 11.9 |

| NaH2PO4 | 0.05 | 0.42 |

| Glucose | 1.0 | 5.6 |

Dopamine D2 Receptor Binding Assay

This assay determines the binding affinity of clebopride for the D2 receptor.

Methodology:

-

Membrane Preparation: A crude membrane fraction is prepared from bovine or porcine striatum, a brain region rich in D2 receptors.[11][12][13]

-

Incubation: The membranes are incubated with a radiolabeled D2 receptor antagonist, such as [3H]spiperone, in the presence of varying concentrations of this compound.[11][12][14]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of clebopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Acetylcholine Release Assay

This assay measures the effect of clebopride on acetylcholine release from myenteric neurons.

Methodology:

-

Tissue Preparation: Longitudinal muscle-myenteric plexus (LMMP) strips are prepared from the guinea pig ileum.[15][16]

-

Loading: The tissue is incubated with [3H]choline, which is taken up by cholinergic neurons and converted to [3H]acetylcholine.[17]

-

Stimulation: The LMMP strips are placed in a superfusion chamber and stimulated electrically to evoke the release of [3H]acetylcholine.

-

Sample Collection: The superfusate is collected in fractions.

-

Quantification: The amount of [3H]acetylcholine in each fraction is determined by liquid scintillation counting. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) can also be used for non-radioactive measurement.[15][18]

-

Drug Application: this compound is added to the superfusion medium, and its effect on both basal and electrically stimulated acetylcholine release is quantified.

Signaling Pathways and Visualizations

The prokinetic effects of this compound are the result of its interaction with two key G-protein coupled receptors (GPCRs) in the enteric nervous system.

The antagonism of the Gi-coupled D2 receptor by clebopride prevents the inhibition of adenylyl cyclase, thereby maintaining cAMP levels.[19][20] Concurrently, agonism at the Gs-coupled 5-HT4 receptor actively stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[21][22][23][24][25][26] The elevated cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate components of the neurotransmitter release machinery, ultimately enhancing the release of acetylcholine from the presynaptic terminal. This increased acetylcholine then acts on muscarinic receptors on gastrointestinal smooth muscle cells to induce contraction.

Conclusion

The in vitro prokinetic effects of this compound are well-documented and can be reliably assessed using established pharmacological models. The dual mechanism of D2 receptor antagonism and 5-HT4 receptor agonism provides a synergistic enhancement of cholinergic neurotransmission in the gut. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the prokinetic properties of clebopride and similar compounds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. ijper.org [ijper.org]

- 3. Does the guinea-pig ileum obey the ‘law of the intestine’? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of peristalsis in the guinea-pig small intestine using spatio-temporal maps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of peristalsis by neurotensin in isolated guinea-pig intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Tyrode's Solution - Elabscience® [elabscience.com]

- 9. Tyrode solution: Significance and symbolism [wisdomlib.org]

- 10. Tyrode's solution - Wikipedia [en.wikipedia.org]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Are striatal [3H]spiperone radioreceptor assays indicative of multiple dopamine receptor interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetylcholine detection by a modified HPLC-ED method improves the assessment of cholinergic function in the myenteric plexus of the guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation by reverse phase HPLC of [3H]acetylcholine release evoked from the myenteric plexus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of acetylcholine release from enzyme-dissociated myenteric ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Choline and Acetylcholine - Antec Scientific [antecscientific.com]

- 19. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 20. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 24. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the In Vivo Antiemetic Activity of Clebopride Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163) malate, a substituted benzamide, is a potent antiemetic and prokinetic agent. Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors, with additional modulatory effects on serotonin (B10506) 5-HT4 and α2-adrenergic receptors. This technical guide provides a comprehensive overview of the in vivo antiemetic properties of clebopride malate, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a summary of available efficacy data. While specific preclinical quantitative data on clebopride's antiemetic potency in animal models is limited in publicly available literature, this document outlines the standard methodologies used for such investigations and presents available clinical comparative data to inform future research and development.

Mechanism of Action

Clebopride exerts its antiemetic effects through a multi-faceted pharmacological profile, primarily centered on the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1] This action inhibits the signaling cascade that leads to nausea and vomiting.

Beyond its primary D2 antagonism, clebopride's activity includes:

-

Serotonin 5-HT4 Receptor Partial Agonism: This action is thought to contribute to its gastroprokinetic effects by facilitating the release of acetylcholine (B1216132) in the gastrointestinal tract, which enhances motility.[1]

-

α2-Adrenoceptor Antagonism: Clebopride also demonstrates binding affinity for α2-adrenoceptors, which may play a role in its effects on gastric contractility.[2]

The synergistic effect of these receptor interactions underpins its dual utility as both an antiemetic and a prokinetic agent.

In Vivo Models for Antiemetic Activity Assessment

Cisplatin-Induced Emesis in Ferrets

This model is a gold standard for assessing antiemetic activity against chemotherapy-induced nausea and vomiting (CINV).

Experimental Protocol:

-

Animal Model: Male ferrets (Mustela putorius furo), typically weighing 1-2 kg.

-

Acclimatization: Animals are acclimatized to the experimental environment for at least one week prior to the study.

-

Housing: Housed individually in cages that allow for clear observation of emetic episodes (retching and vomiting).

-

Drug Administration:

-

Test Compound (this compound): Administered via an appropriate route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)) at varying doses to different groups of animals. A vehicle control group receives the vehicle alone. Administration typically occurs 30-60 minutes prior to the emetogen.

-

Emetogen (Cisplatin): Administered i.p. at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg).[3][4]

-

-

Observation Period: Animals are observed for a defined period, typically 4-8 hours for acute emesis, and up to 72 hours for delayed emesis.[4]

-

Parameters Measured:

-

Latency to the first emetic episode.

-

Total number of retches and vomits.

-

Number of animals experiencing emesis in each group.

-

Apomorphine-Induced Emesis in Dogs

This model is used to assess the antiemetic activity of compounds that target dopamine receptors, making it highly relevant for clebopride.

Experimental Protocol:

-

Animal Model: Beagle dogs of either sex, typically weighing 8-15 kg.

-

Acclimatization: Animals are accustomed to the laboratory setting and procedures.

-

Drug Administration:

-

Test Compound (this compound): Administered (e.g., i.v., i.m., or p.o.) at various doses to different groups, including a vehicle control group, typically 30-60 minutes before apomorphine (B128758).

-

Emetogen (Apomorphine): Administered s.c. at a dose that reliably induces emesis (e.g., 0.04-0.1 mg/kg).[5]

-

-

Observation Period: Dogs are observed for emetic responses for a period of 1-2 hours post-apomorphine administration.

-

Parameters Measured:

-

Incidence of emesis (yes/no).

-

Number of emetic episodes.

-

Latency to the first vomit.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]

- 5. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Clebopride Malate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of clebopride (B1669163) malate (B86768), a potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT4 receptor antagonist used in the management of gastrointestinal motility disorders. This document outlines the synthetic pathways, experimental protocols, and analytical methods for the comprehensive characterization of this compound.

Synthesis of Clebopride Malate

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, followed by an amide coupling reaction with 1-benzyl-4-aminopiperidine to form the clebopride base. The final step involves the formation of the malate salt to enhance its solubility and stability.

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

A common route for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid involves a three-step process starting from p-aminosalicylic acid.

Experimental Protocol:

Step 1: Methylation of p-aminosalicylic acid In a suitable reaction vessel, p-aminosalicylic acid is dissolved in acetone (B3395972) containing potassium hydroxide (B78521). The mixture is cooled to 20-30°C, and dimethyl sulfate (B86663) is added dropwise. The reaction is stirred for 5-6 hours to yield methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination The methyl 4-amino-2-methoxybenzoate is then dissolved in dimethylformamide (DMF). N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio, and the mixture is stirred at 70°C for 3-4 hours. The reaction mixture is then poured into ice water to precipitate the product, methyl 4-amino-5-chloro-2-methoxybenzoate. The solid is collected by filtration and dried. A yield of 87.5% has been reported for this step.

Step 3: Hydrolysis The chlorinated ester is hydrolyzed by refluxing with a 1:2.2 molar ratio of potassium hydroxide in a methanol/water (5:2 v/v) solution for 2-3 hours. The solution is then decolorized with activated carbon. After removal of the solvent, the residue is dissolved in water, and the pH is adjusted to 5 with 3M hydrochloric acid to precipitate the final product, 4-amino-5-chloro-2-methoxybenzoic acid. A reported yield for this final step is 91.4%.

Synthesis of Clebopride Base

The clebopride base is synthesized via an amide coupling reaction between 4-amino-5-chloro-2-methoxybenzoic acid and 1-benzyl-4-aminopiperidine.

Experimental Protocol:

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) are added. The mixture is stirred at room temperature for 10 minutes. Then, 1-benzyl-4-aminopiperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) are added. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude clebopride base. The crude product is then purified by column chromatography on silica (B1680970) gel.

Formation of this compound

The final step is the formation of the malate salt to improve the aqueous solubility and stability of the drug.

Experimental Protocol:

The purified clebopride free base is dissolved in ethanol. An equimolar amount of L-malic acid, also dissolved in ethanol, is added to the clebopride solution with stirring. The mixture is stirred at room temperature, and the this compound salt precipitates out of the solution. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a white crystalline powder. Recrystallization from a suitable solvent system can be performed to achieve higher purity.[1]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantification in pharmaceutical dosage forms.

Experimental Protocol:

A validated reverse-phase HPLC method can be performed using a C18 column (250 mm x 4.6 mm, 5 µm particle size). The mobile phase can consist of a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (70:30 v/v). The flow rate is maintained at 1.0 mL/min, and detection is carried out at a wavelength of 272 nm. Under these conditions, clebopride typically has a retention time of approximately 3.96 minutes. The method should be validated for linearity, accuracy, precision, and sensitivity.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Phosphoric Acid : Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Retention Time | ~3.96 min |

| Linearity Range | 25-200 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elucidate the structure of clebopride. Electrospray ionization (ESI) is a common technique for this purpose.

LC-MS/MS Analysis:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides detailed structural information. For clebopride, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 374.1618.[1] Fragmentation of this precursor ion yields characteristic product ions.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| 374.1618 | 184.0160, 91.0543 |

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound.

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet at δ 7.85 ppm corresponding to the amide proton (NH), a multiplet between δ 7.30-7.45 ppm for the benzyl (B1604629) protons, and a singlet at δ 6.90 ppm for an aromatic proton.[2]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine (B6355638) and benzyl groups.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

IR (KBr): Characteristic absorption bands are observed around 3300 cm⁻¹ for the N-H stretching of the amine and amide groups, and at 1650 cm⁻¹ for the C=O stretching of the amide.[2]

2.3.3. UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of clebopride. In a suitable solvent, clebopride exhibits absorption maxima at approximately 270 nm and 307 nm.

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

This compound exerts its prokinetic and antiemetic effects primarily through antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors in the gastrointestinal tract and the central nervous system.

Caption: Signaling pathway of this compound.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Caption: Synthesis and purification workflow for this compound.

References

An In-Depth Technical Guide to the Analytical Techniques for Purity Assessment of Clebopride Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methodologies for the purity assessment of clebopride (B1669163) malate (B86768). Detailed experimental protocols, data presentation, and visual workflows are included to support researchers, scientists, and drug development professionals in ensuring the quality and safety of this pharmaceutical compound.

Introduction to Clebopride Malate and Purity Assessment

This compound is a substituted benzamide (B126) with prokinetic and antiemetic properties. It primarily acts as a dopamine (B1211576) D2 receptor antagonist and also exhibits partial agonistic activity at serotonin (B10506) 5-HT4 receptors. Its therapeutic efficacy is intrinsically linked to its purity, as impurities can affect the drug's safety and stability. Rigorous analytical testing is therefore essential to identify and quantify any process-related impurities, degradation products, or other contaminants.

The European Pharmacopoeia provides a monograph for this compound, outlining official methods and acceptance criteria for its quality control. This guide expands upon these official methods and incorporates other relevant analytical techniques to provide a holistic approach to purity assessment.

Chromatographic Techniques for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying its related substances.

High-Performance Liquid Chromatography (HPLC) for Related Substances

The European Pharmacopoeia outlines a specific HPLC method for the analysis of related substances in this compound. This method is designed to separate clebopride from its known impurities.

Experimental Protocol (As per European Pharmacopoeia):

-

Chromatographic System:

-

Column: A stainless steel column (120 mm x 4.0 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).

-

Mobile Phase: A mixture of 20 volumes of acetonitrile (B52724) and 80 volumes of a 1 g/L solution of sodium heptanesulfonate, adjusted to pH 2.5 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set at 215 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

-

Solution Preparation:

-

Test Solution: Dissolve 0.10 g of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.

-

Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.1% of the test solution concentration).

-

Reference Solution (b) (for system suitability): Dissolve 10.0 mg of this compound CRS and 10.0 mg of metoclopramide (B1676508) hydrochloride CRS in the mobile phase and dilute to 100.0 mL with

-

Clebopride Malate in Rodents: A Technical Guide to Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with antiemetic and prokinetic properties, exhibits distinct pharmacokinetic and metabolic profiles in rodent models, particularly in rats. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of clebopride malate in rodents. It summarizes key quantitative pharmacokinetic parameters, details experimental methodologies, and illustrates the metabolic pathways and experimental workflows. The information presented is intended to support further research and development of this compound. Clebopride is characterized by rapid oral absorption but low systemic bioavailability due to extensive first-pass metabolism in rats. Its pharmacokinetics appear to be dose-dependent. The drug is widely distributed in the body and is extensively metabolized into numerous compounds, with N-dealkylation, oxidation, and glucuronidation being the primary transformation routes.

Pharmacokinetics

The pharmacokinetic profile of clebopride has been primarily investigated in Wistar rats. The data reveals significant differences between intravenous and oral administration, highlighting a pronounced first-pass effect.

Intravenous Administration

Following intravenous administration, clebopride exhibits a high volume of distribution and a relatively rapid clearance.

Table 1: Pharmacokinetic Parameters of Clebopride in Wistar Rats after Intravenous Administration (10 mg/kg)

| Parameter | Mean Value | Standard Error of the Mean (SEM) | Unit |

| Volume of Distribution (Vd) | 2.43 | 0.18 | L/kg |

| Elimination Half-life (t½) | 69.5 | 9.5 | min |

| Clearance (CL) | 25.4 | 3.4 | mL/min/kg |

Data sourced from a study by Segura et al. (1981)[1]

Plasma concentrations of clebopride after a 10 mg/kg intravenous dose were approximately 7 µg/mL at 5 minutes, decreasing to 0.5 µg/mL by 120 minutes[1].

Oral Administration

Oral administration of clebopride in rats results in rapid absorption but low systemic bioavailability, indicative of extensive first-pass metabolism[2][3]. The pharmacokinetics also demonstrate dose-dependency[1][2][3].

Table 2: Pharmacokinetic Parameters of Clebopride in Wistar Rats after Oral Administration

| Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Elimination Half-life (t½) (min) |

| 10 mg/kg | 0.3 - 0.35 | 15 - 45 | 0.319 | ~27 |

| 100 mg/kg | 7.5 (first peak) | 30 (first peak), 60 (second peak) | 15.58 | Not Reported |

Data sourced from a study by Segura et al. (1981)[1]

The bimodal peak observed at the 100 mg/kg dose suggests complex absorption kinetics or potential enterohepatic recirculation at higher doses[1]. The disproportionate increase in AUC between the 10 mg/kg and 100 mg/kg doses confirms that the metabolic processes may become saturated at higher concentrations[1][2][3].

Metabolism

Clebopride undergoes extensive metabolism in rodents, with as many as 25 metabolites detected in rat urine[4]. The primary metabolic pathways involve N-debenzylation, oxidation of the piperidine (B6355638) ring, and subsequent conjugation reactions[3][4].

Identified Metabolites

The major metabolites of clebopride identified in rats and other species include[3][4]:

-

N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide: Resulting from the removal of the benzyl (B1604629) group from the piperidine nitrogen.

-

N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide: Formed through the oxidation of the piperidine ring to a lactam.

-

N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide: A carbinolamine derivative.

In vitro studies using rabbit liver homogenates, which can suggest potential metabolic pathways in other rodents, have also identified[5]:

-

4-amino-5-chloro-2-methoxybenzoic acid: Resulting from amide hydrolysis.

-

N-oxidized metabolites [6]

Metabolic Pathways

The metabolic transformation of clebopride is complex. A key pathway is N4-glucuronidation, where both the parent drug and its metabolites can be conjugated with glucuronic acid[4].

Caption: Proposed metabolic pathways of clebopride in rodents.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of clebopride in rodents.

Pharmacokinetic Studies

A typical experimental workflow for a pharmacokinetic study of clebopride in rats is depicted below.

Caption: General experimental workflow for a rodent pharmacokinetic study.

-

Animal Model: Male Wistar rats are a commonly used model[1].

-

Dosing: this compound is typically dissolved in a suitable vehicle (e.g., saline) for both oral (gavage) and intravenous (e.g., tail vein) administration[1].

-

Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored frozen until analysis[1].

-

Analytical Method: A common method for the quantification of clebopride and its metabolites involves gas chromatography-mass spectrometry (GC-MS)[7]. An alternative approach involves the acid decomposition of clebopride and its main metabolites to 6-chloro-m-anisidine, followed by derivatization with heptafluorobutyric anhydride (B1165640) and measurement by mass fragmentography[8]. Modern methods would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Metabolism Studies

The investigation of clebopride metabolism typically involves the analysis of urine and feces following drug administration.

-

Sample Collection: Rats are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24-48 hours) after dosing.

-

Metabolite Identification:

-

Chromatography: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate the parent drug from its metabolites[4].

-

Mass Spectrometry: Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is crucial for the structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns[4].

-

Hydrolysis: Urine samples may be treated with enzymes like β-glucuronidase to hydrolyze conjugated metabolites, allowing for the identification of the aglycones[4].

-

Logical Relationships in Pharmacokinetics

The key pharmacokinetic parameters are interconnected and provide a comprehensive understanding of the drug's disposition.

Caption: Interrelationship of key pharmacokinetic parameters.

Conclusion

In rodents, this compound is a rapidly absorbed but extensively metabolized drug, leading to low oral bioavailability and dose-dependent pharmacokinetics. Its metabolism is complex, involving multiple pathways that result in a wide array of metabolites. The information compiled in this guide provides a foundational understanding for researchers and professionals in drug development, aiding in the design of future preclinical studies and the interpretation of toxicological and efficacy data. Further investigations employing advanced analytical techniques will be beneficial for a more comprehensive characterization of all metabolites and their potential pharmacological activities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo metabolism of clebopride in three animal species and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of clebopride and a major metabolite N-desbenzylclebopride in plasma by capillary gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of clebopride in vitro. Identification of N-oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitative Analysis of Clebopride and Its Metabolites in Rat Blood by Acid Decomposition [jstage.jst.go.jp]

Unveiling Dopamine Receptor Dynamics: A Technical Guide to Clebopride Malate in Signaling Pathway Research

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Clebopride (B1669163) Malate (B86768) in the Study of Dopamine (B1211576) Receptor Signaling Pathways.

This document provides an in-depth exploration of clebopride malate as a pharmacological tool to investigate the intricate signaling cascades initiated by dopamine receptors. Clebopride, a potent dopamine D2 receptor antagonist, serves as a valuable instrument for dissecting the molecular mechanisms underlying dopaminergic neurotransmission, with implications for neuropharmacology and the development of novel therapeutics. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate its effective use in a research setting.

Introduction to this compound

This compound is a substituted benzamide (B126) with high affinity and selectivity for the dopamine D2 receptor.[1] Its primary mechanism of action involves the competitive antagonism of D2 receptors, thereby blocking the endogenous effects of dopamine.[2] Beyond its well-established role as a D2 antagonist, clebopride also exhibits partial agonist activity at serotonin (B10506) 5-HT4 receptors, contributing to its prokinetic effects in the gastrointestinal tract.[2][3] This dual activity, coupled with its binding profile across various dopamine receptor subtypes, makes clebopride a versatile tool for probing the multifaceted nature of dopamine receptor signaling.

Quantitative Data: Receptor Binding Profile of Clebopride

The affinity of clebopride for various neurotransmitter receptors is critical for interpreting experimental outcomes. The following tables summarize the binding affinities (Ki) of clebopride for human dopamine receptor subtypes and other relevant receptors.

Table 1: Binding Affinity of Clebopride for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine D2 | 3.5 | [1] |

| Dopamine D3 | Intermediate Affinity | [3] |

| Dopamine D4 | High Affinity | [3] |

Note: "Intermediate" and "High" affinity are as described in the cited literature, with specific Ki values not always provided.

Table 2: Binding Affinity of Clebopride for Other Receptors

| Receptor | Ki (nM) | Reference(s) |

| α2-Adrenergic Receptor | 780 | [1] |

| 5-HT4 Receptor | Binds to receptor | [3] |

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4][5] Activation of D2 receptors initiates a cascade of intracellular events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. Clebopride, as an antagonist, blocks these downstream effects of dopamine.

G Protein-Dependent Signaling

Upon dopamine binding, the D2 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.[4] The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunit can modulate the activity of various effector proteins, including ion channels.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, D2 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation promotes the recruitment of β-arrestin proteins.[4][6] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal.[6] Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling independent of G proteins, which can involve the activation of pathways such as the ERK/MAPK cascade.[4][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with dopamine D2 receptors and its impact on downstream signaling.

Radioligand Binding Assay

This assay is used to determine the affinity of clebopride for the D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.[8]

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [3H]spiperone).[9]

-

This compound stock solution.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled D2 antagonist like haloperidol).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[10]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Increasing concentrations of this compound (or vehicle for total binding).

-

A fixed concentration of [3H]spiperone.

-

For non-specific binding wells, add a high concentration of the non-labeled antagonist.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each clebopride concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the clebopride concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of clebopride to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells expressing human dopamine D2 receptors.[11][12]

-

Cell culture medium.

-

Forskolin (B1673556) (to stimulate basal cAMP levels).[13]

-

Dopamine.

-

This compound.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.[13]

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).[13]

-

Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine (typically the EC80) to the wells to stimulate the D2 receptor and induce a measurable decrease in cAMP.[13]

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[13]

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[13]

-

Data Analysis: Generate a dose-response curve for clebopride's ability to reverse the dopamine-induced inhibition of cAMP production. Determine the IC50 value for clebopride's antagonistic effect.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the D2 receptor upon agonist stimulation and the antagonistic effect of clebopride. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[15]

Materials:

-

HEK293 cells.

-

Expression vectors for D2 receptor fused to a BRET donor (e.g., Renilla luciferase - Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., mVenus).[15]

-

Transfection reagent.

-

Dopamine.

-

This compound.

-

BRET substrate (e.g., coelenterazine (B1669285) h).[15]

-

BRET-compatible plate reader.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and β-arrestin2-mVenus expression vectors.[15]

-

Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.[16]

-

Treatment: Add various concentrations of this compound followed by a fixed concentration of dopamine to the wells.

-

Substrate Addition: Add the BRET substrate to each well.

-

BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.[15]

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of clebopride concentration to determine its ability to inhibit the dopamine-induced β-arrestin recruitment and calculate the IC50.

Conclusion

This compound is a powerful pharmacological tool for the investigation of dopamine D2 receptor signaling. Its well-characterized antagonist profile at D2 receptors allows for the precise modulation of both G protein-dependent and β-arrestin-dependent signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize clebopride in their studies, contributing to a deeper understanding of dopamine receptor function in health and disease. The continued application of such tools will be instrumental in the development of next-generation therapeutics with improved efficacy and side-effect profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for Investigating Clebopride Malate in an Animal Model of Gastroparesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. Diabetic gastroparesis is a common complication of diabetes mellitus, representing a significant unmet medical need. Clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with prokinetic properties, offers a promising therapeutic avenue. Its mechanism of action involves dopamine (B1211576) D2 receptor antagonism and partial serotonin (B10506) 5-HT4 receptor agonism, which collectively enhance gastrointestinal motility.[1][2][3] Clebopride also exhibits antiemetic effects by acting on the chemoreceptor trigger zone in the brain.[1][2]

These application notes provide detailed protocols for inducing a diabetic gastroparesis animal model using streptozotocin (B1681764) (STZ) in rats and for evaluating the efficacy of clebopride malate by assessing gastric emptying. The protocols are intended to guide researchers in preclinical studies to investigate the therapeutic potential of clebopride for gastroparesis.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in the gastrointestinal tract.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a gastroparesis model.

Detailed Experimental Protocols

Induction of Diabetic Gastroparesis in Rats

This protocol describes the induction of Type 1 diabetes in rats using streptozotocin (STZ), which subsequently leads to the development of gastroparesis.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

-

Syringes and needles for injection

-

Glucometer and test strips

-

Animal scale

Protocol:

-

Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Fasting: Fast the rats overnight (12-16 hours) before STZ injection, with free access to water.

-

STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 40-65 mg/mL. Protect the solution from light. The recommended dose range for rats is 42-65 mg/kg.

-

STZ Administration: Weigh each rat and administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.

-

Post-Injection Care: To prevent potentially fatal hypoglycemia following the destruction of pancreatic β-cells, replace the drinking water with a 10% sucrose (B13894) solution for 48 hours post-injection.

-

Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with a non-fasting blood glucose level above 250 mg/dL are considered diabetic.

-

Modeling Period: Maintain the diabetic rats for 8 weeks to allow for the development of gastroparesis. Monitor their general health, body weight, and blood glucose levels weekly.

Gastric Emptying Assay (Phenol Red Method)

This protocol details the measurement of gastric emptying of a liquid meal using the phenol (B47542) red recovery method.[1]

Materials:

-

Phenol red (non-absorbable marker)

-

Test meal solution: 0.05% (w/v) phenol red in 1.5% (w/v) methylcellulose in water

-

0.1 N NaOH solution

-

Trichloroacetic acid (20% w/v)

-

0.5 N NaOH solution

-

Spectrophotometer

-

Homogenizer

-

Centrifuge and tubes

-

Oral gavage needle

Protocol:

-

Fasting: Fast the rats overnight (12-16 hours) before the assay, with free access to water.

-

Drug Administration: Administer this compound or vehicle to the respective animal groups at a predetermined time before the test meal (e.g., 30 minutes).

-

Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage to each rat.

-

Sacrifice and Stomach Collection:

-

For the 0-minute time point (control for total phenol red administered), sacrifice a subset of animals immediately after gavage.

-

For the experimental time point (e.g., 20 minutes), sacrifice the remaining animals.[1]

-

Immediately after sacrifice by cervical dislocation, perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of the contents.

-

Carefully dissect and remove the entire stomach.

-

-

Phenol Red Extraction:

-

Place the entire stomach in a tube containing a known volume (e.g., 100 mL) of 0.1 N NaOH.

-

Cut the stomach into small pieces and homogenize for 30 seconds.

-

Allow the homogenate to settle for 20 minutes.

-

Transfer 10 mL of the supernatant to a centrifuge tube and centrifuge for 10 minutes at approximately 2,800 rpm.

-

To 5 mL of the resulting supernatant, add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.

-

Centrifuge the mixture again for 20 minutes.

-

Add 3 mL of the final supernatant to 4 mL of 0.5 N NaOH. This will develop the color of the phenol red.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the final solution at 560 nm using a spectrophotometer.

-

-

Calculation of Gastric Emptying:

-

Calculate the amount of phenol red recovered from the stomach at the experimental time point and the 0-minute time point.

-

Gastric emptying (%) is calculated using the following formula: Gastric Emptying (%) = (1 - (Absorbance at 20 min / Mean Absorbance at 0 min)) x 100

-

Data Presentation

The following table presents hypothetical quantitative data to illustrate the expected dose-dependent effect of this compound on gastric emptying in a diabetic rat model of gastroparesis. Researchers should generate their own data to determine the optimal dosage.

| Treatment Group | N | Dosage (mg/kg, p.o.) | Gastric Emptying (%) at 20 min (Mean ± SEM) |

| Non-Diabetic Control | 8 | Vehicle | 65.2 ± 3.1 |

| Diabetic Vehicle | 8 | Vehicle | 35.8 ± 2.5 |

| This compound | 8 | 0.5 | 45.1 ± 2.8* |

| This compound | 8 | 1.0 | 54.7 ± 3.0** |

| This compound | 8 | 2.0 | 62.5 ± 2.9*** |

*p<0.05, **p<0.01, ***p<0.001 vs. Diabetic Vehicle. Data are hypothetical and for illustrative purposes only.

Conclusion